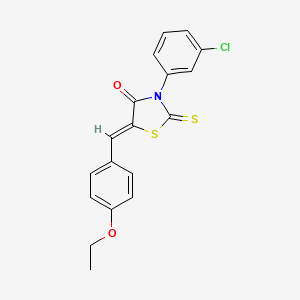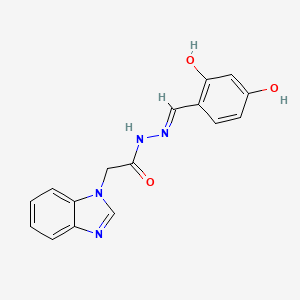
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is a synthetic organic compound belonging to the thiazolidinone class
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one typically involves the condensation of 3-chlorobenzaldehyde with 4-ethoxybenzaldehyde and thiosemicarbazide under acidic or basic conditions. The reaction is followed by cyclization to form the thiazolidinone ring.
Industrial Production Methods
Industrial production methods for such compounds often involve optimizing the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperature, and pressure conditions, as well as purification techniques such as recrystallization or chromatography.
Analyse Chemischer Reaktionen
Types of Reactions
3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one can undergo various chemical reactions, including:
Oxidation: Conversion to sulfoxides or sulfones.
Reduction: Reduction of the thiazolidinone ring.
Substitution: Halogenation, alkylation, or acylation reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents like sodium borohydride, and halogenating agents like bromine. Reaction conditions may vary depending on the desired product, including temperature, solvent, and pH.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions may introduce various functional groups into the molecule.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one is studied for its potential as a building block in the synthesis of more complex molecules.
Biology
Biologically, thiazolidinone derivatives are known for their antimicrobial, antifungal, and antiviral activities. This compound may be investigated for similar properties.
Medicine
In medicine, such compounds are explored for their potential therapeutic applications, including anti-inflammatory, anticancer, and antidiabetic effects.
Industry
Industrially, these compounds may be used in the development of new materials, agrochemicals, and pharmaceuticals.
Wirkmechanismus
The mechanism of action of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one involves its interaction with specific molecular targets. These may include enzymes, receptors, or other proteins, leading to the modulation of biological pathways. The exact mechanism would depend on the specific biological activity being studied.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other thiazolidinone derivatives, such as:
- 3-(4-Chloro-phenyl)-5-(4-methoxy-benzylidene)-2-thioxo-thiazolidin-4-one
- 3-(3-Bromo-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one
Uniqueness
The uniqueness of 3-(3-Chloro-phenyl)-5-(4-ethoxy-benzylidene)-2-thioxo-thiazolidin-4-one lies in its specific substituents, which may confer distinct biological activities and chemical reactivity compared to other thiazolidinone derivatives.
Eigenschaften
IUPAC Name |
(5Z)-3-(3-chlorophenyl)-5-[(4-ethoxyphenyl)methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H14ClNO2S2/c1-2-22-15-8-6-12(7-9-15)10-16-17(21)20(18(23)24-16)14-5-3-4-13(19)11-14/h3-11H,2H2,1H3/b16-10- |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JYOYGMSODYTBKW-YBEGLDIGSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC1=CC=C(C=C1)C=C2C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC1=CC=C(C=C1)/C=C\2/C(=O)N(C(=S)S2)C3=CC(=CC=C3)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H14ClNO2S2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
375.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
![5-{1-[3-(2-isoxazolidinyl)propanoyl]-2-pyrrolidinyl}-N-propyl-2-thiophenecarboxamide](/img/structure/B5999092.png)
![2-[1-(2-phenoxyethyl)-3-piperidinyl]-1H-benzimidazole bis(trifluoroacetate)](/img/structure/B5999104.png)
![2-[[5-(2-hydroxyethyl)-4-methyl-6-oxo-1H-pyrimidin-2-yl]sulfanyl]-N-(1-phenylethyl)acetamide](/img/structure/B5999107.png)
![1-(diphenylmethyl)-N-[(1-ethyl-5-oxo-3-pyrrolidinyl)methyl]-N-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B5999108.png)

![N-[1-(cyclohexylmethyl)-5-oxo-3-pyrrolidinyl]-2-(3-methyl-1H-pyrazol-1-yl)acetamide](/img/structure/B5999125.png)
![4-fluoro-N-{1-methyl-2-[(4-methylphenyl)amino]-2-oxoethyl}benzamide](/img/structure/B5999129.png)

![N-({1-[2-(3-methoxyphenyl)ethyl]-3-piperidinyl}methyl)-N-(3-thienylmethyl)ethanamine](/img/structure/B5999133.png)
![3-(4-Fluorophenyl)-5-methyl-7-(4-methylpiperidin-1-yl)pyrazolo[1,5-a]pyrimidine](/img/structure/B5999163.png)
![3-[cyclopentyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-1,2-propanediol](/img/structure/B5999172.png)
![1-(3-{[ethyl(2-methyl-2-propen-1-yl)amino]methyl}phenoxy)-3-(4-ethyl-1-piperazinyl)-2-propanol](/img/structure/B5999186.png)

![1-[1-(2-cyclopropylacetyl)piperidin-4-yl]-N-(2-phenylethyl)piperidine-3-carboxamide](/img/structure/B5999193.png)
